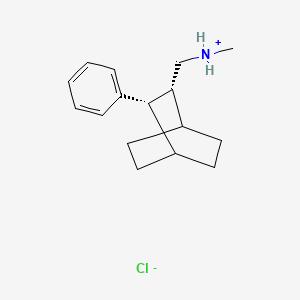
4-Methyl-4-nonanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-nonanamine hydrochloride is an organic compound with the molecular formula C₁₀H₂₄ClN. It is a derivative of nonanamine, where a methyl group is attached to the fourth carbon atom, and the compound exists as a hydrochloride salt. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-4-nonanamine hydrochloride can be synthesized through several methods, including the reduction of 4-methyl-4-nonanone. One common approach involves the reaction of 4-methyl-4-nonanone with a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous ether, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Methyl-4-nonanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated amines or other derivatives.
科学的研究の応用
4-Methyl-4-nonanamine hydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.
作用機序
4-Methyl-4-nonanamine hydrochloride is similar to other amine hydrochlorides, such as 4-methyl-2-pentanamine hydrochloride and 4-methylpentan-2-amine hydrochloride. its unique structural features, such as the position of the methyl group and the length of the carbon chain, distinguish it from these compounds. These differences can lead to variations in reactivity, solubility, and biological activity.
類似化合物との比較
4-Methyl-2-pentanamine hydrochloride
4-Methylpentan-2-amine hydrochloride
Other amine hydrochlorides with varying alkyl chain lengths and substituent positions
特性
CAS番号 |
56065-51-1 |
|---|---|
分子式 |
C10H24ClN |
分子量 |
193.76 g/mol |
IUPAC名 |
4-methylnonan-4-ylazanium;chloride |
InChI |
InChI=1S/C10H23N.ClH/c1-4-6-7-9-10(3,11)8-5-2;/h4-9,11H2,1-3H3;1H |
InChIキー |
SSXGKFLLWJKBME-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(CCC)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]-](/img/structure/B15344248.png)



![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)





![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)


